6-Fluoro-2-(oxiran-2-yl)chroman
Overview
Description
6-Fluoro-2-(oxiran-2-yl)chroman is a chemical compound with the molecular formula C11H11FO2 It is a derivative of chroman, featuring a fluorine atom at the 6th position and an oxirane (epoxide) ring at the 2nd position
Mechanism of Action
Target of Action
It is a building block in the synthesis of the active pharmaceutical ingredient dl-nebivolol , which is a highly cardioselective vasodilatory β-receptor blocker used in the treatment of hypertension .
Mode of Action
As a building block of dl-nebivolol, it may contribute to the overall mechanism of action of this drug, which involves blocking β-receptors, leading to vasodilation and a reduction in blood pressure .
Biochemical Pathways
As a component of dl-nebivolol, it may play a role in the drug’s impact on cardiovascular function, specifically in the regulation of heart rate and blood pressure .
Result of Action
As a building block of dl-nebivolol, it may contribute to the drug’s effects, which include vasodilation and a reduction in blood pressure .
Biochemical Analysis
Biochemical Properties
6-Fluoro-2-(oxiran-2-yl)chroman plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of active pharmaceutical ingredients such as nebivolol . This compound interacts with various enzymes and proteins during its synthesis and metabolism. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of different stereoisomers . These interactions are crucial for the compound’s stability and activity in biological systems.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with β-receptors, particularly in the cardiovascular system, highlights its potential as a cardioselective vasodilatory agent . This interaction can modulate various signaling pathways, leading to changes in gene expression and metabolic activities within the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins . This reactivity can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the fluorine atom in the molecule can influence the compound’s binding affinity and specificity towards certain biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of different metabolites . These metabolites can have varying effects on cellular processes, depending on their concentration and reactivity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been observed to exhibit beneficial effects, such as improved cardiovascular function and reduced hypertension . At higher doses, the compound can exhibit toxic or adverse effects, including potential damage to vital organs and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as esterases and cytochrome P450 . These enzymes catalyze the conversion of the compound into different metabolites, which can then participate in further biochemical reactions. The compound’s influence on metabolic flux and metabolite levels can have significant implications for its pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its overall efficacy and safety profile, as well as its potential for off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman typically involves the following steps:
Starting Material: The synthesis begins with enantiopure 2-chloro-1-(6-fluoro-chroman-2-yl)-1-ethanol.
Formation of Carboxylic Acid: This intermediate is transformed into enantiopure 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid.
Epoxide Formation: The carboxylic acid is then converted into the epoxide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of enantiopure starting materials and precise reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(oxiran-2-yl)chroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or oxirane positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are commonly employed.
Major Products
Oxidation: Formation of 6-fluoro-2-chromanone.
Reduction: Formation of 6-fluoro-2-(2-hydroxyethyl)chroman.
Substitution: Formation of 6-substituted chroman derivatives.
Scientific Research Applications
6-Fluoro-2-(oxiran-2-yl)chroman is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-(2-oxiranyl)chromane
- 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
- 6-Fluoro-2-oxiran-2-ylchromane
Uniqueness
6-Fluoro-2-(oxiran-2-yl)chroman is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the oxirane ring makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZDIJGBXSDSEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470147 | |
Record name | 6-fluoro-2-(oxiran-2-yl)chroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99199-90-3, 197706-50-6, 793669-26-8, 129050-23-3, 197706-51-7 | |
Record name | 6-Fluoro-2-(oxiran-2-yl)chroman | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99199-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-(R,R)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197706506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-fluoro-2-(oxiran-2-yl)chroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-[(R*,R*)and(R*,S*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (-)-[R-(R*,R*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+)-(S,R)-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.233 | |
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Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-(2-oxiranyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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